molecular formula C27H24N4O4 B11201280 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201280
M. Wt: 468.5 g/mol
InChI Key: IUZKNVOBERQNSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 3-(3-ethoxyphenyl)-1,2,4-oxadiazole moiety and a 4-methylbenzyl group. Its synthesis likely follows methodologies analogous to those described for related quinazoline-diones, involving condensation reactions, nucleophilic substitutions, and cyclization steps (e.g., sodium hydride-mediated alkylation and oxadiazole ring formation) .

Properties

Molecular Formula

C27H24N4O4

Molecular Weight

468.5 g/mol

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C27H24N4O4/c1-3-34-21-8-6-7-20(15-21)25-28-24(35-29-25)17-30-23-10-5-4-9-22(23)26(32)31(27(30)33)16-19-13-11-18(2)12-14-19/h4-15H,3,16-17H2,1-2H3

InChI Key

IUZKNVOBERQNSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=C(C=C5)C

Origin of Product

United States

Biological Activity

The compound 1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione represents a novel derivative within the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Structural Overview

The compound consists of a quinazoline backbone substituted with an oxadiazole moiety and an ethoxyphenyl group. The structural complexity allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of quinazoline derivatives against various bacterial strains. The following table summarizes the findings related to the antimicrobial activity of compounds similar to the target compound.

CompoundBacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (mg/mL)
15Staphylococcus aureus1180
14aCandida albicans1270
14bEscherichia coli1075

These compounds exhibited moderate to significant antibacterial activity, with compound 15 showing a broad bioactive spectrum against both Gram-positive and Gram-negative strains . The presence of electron-withdrawing groups in the structure enhances antibacterial potency .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Compounds derived from the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: EGFR-TK Inhibition

A recent study highlighted the synthesis of oxadiazole derivatives that act as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK). The following table illustrates the anticancer activity of selected derivatives:

CompoundCancer Cell LineIC50 (μM)
10cHepG-21.82
10bMCF-72.86
5aHCT-1165.55

The compound 10c demonstrated superior anticancer activity compared to standard chemotherapeutics . The structure-activity relationship (SAR) indicates that bulky substituents enhance cytotoxicity against cancer cell lines.

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of quinazoline derivatives with target enzymes such as DNA gyrase and eukaryotic initiation factor 2 α (eIF2α). These studies suggest that the quinazoline scaffold can effectively inhibit these targets, leading to disrupted cellular processes in bacteria and cancer cells .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing oxadiazole and quinazoline moieties. The following points summarize the findings on the anticancer potential of this compound:

  • Mechanism of Action : The oxadiazole ring is believed to interfere with cellular signaling pathways involved in cancer cell proliferation and survival. It may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies :
    • A study demonstrated that similar quinazoline derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values comparable to standard chemotherapeutics like 5-Fluorouracil .
    • Another research indicated that derivatives with an oxadiazole moiety showed promising results against various cancer cell lines, suggesting the potential for further development as anticancer agents.

Antibacterial Activity

The compound's structure also suggests potential antibacterial applications. Research indicates that derivatives of quinazoline can act as inhibitors of bacterial gyrase and DNA topoisomerase IV:

  • Antimicrobial Mechanisms : These compounds may disrupt bacterial DNA replication and transcription processes, leading to cell death.
  • Research Findings :
    • A recent study reported a series of quinazoline derivatives that exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The most promising compounds in this series demonstrated broad-spectrum activity .
    • Comparative studies indicated that certain derivatives had enhanced antibacterial efficacy compared to standard antibiotics, suggesting a potential role in combating antibiotic resistance .

Anti-inflammatory Applications

The anti-inflammatory properties of quinazoline derivatives have also been explored:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation.
  • Research Insights :
    • Experimental models have shown that quinazoline derivatives can significantly reduce inflammation markers in vivo, indicating their therapeutic potential in treating inflammatory diseases.

Summary Table of Applications

Application TypeMechanismCase Studies
AnticancerInduces apoptosis; modulates signaling pathwaysSignificant cytotoxicity against MCF-7 cells; IC50 values comparable to standard drugs
AntibacterialInhibits bacterial DNA replicationModerate activity against Gram-positive/negative strains; enhanced efficacy compared to standard antibiotics
Anti-inflammatoryInhibits pro-inflammatory cytokinesReduction of inflammation markers in experimental models

Chemical Reactions Analysis

Nucleophilic Substitution at the Oxadiazole Ring

The 1,2,4-oxadiazole moiety is susceptible to nucleophilic attack, particularly at the C-5 position. Reported reactions include:

Reaction Type Reagents/Conditions Outcome
HydrolysisAcidic (HCl) or basic (NaOH) aqueous mediaCleavage of the oxadiazole ring to form amidoxime or carboxylic acid derivatives.
Thiol SubstitutionThiols (e.g., R-SH) in polar aprotic solventsReplacement of the oxadiazole oxygen with sulfur, yielding thiadiazole analogs.

Electrophilic Aromatic Substitution on Quinazoline

The quinazoline core undergoes electrophilic substitutions, primarily at electron-rich positions (e.g., C-6 and C-8):

Reaction Type Reagents/Conditions Outcome
NitrationHNO₃/H₂SO₄ at 0–5°CIntroduction of nitro groups, enhancing potential for further derivatization.
HalogenationCl₂ or Br₂ in acetic acidBromination or chlorination at activated positions, useful for cross-coupling reactions.

Ethoxy Group Modifications

The 3-ethoxyphenyl substituent participates in:

  • O-Dealkylation : Treatment with HBr/AcOH removes the ethyl group, yielding a phenolic hydroxyl.

  • Ether Cleavage : Lewis acids (e.g., BBr₃) selectively cleave the ethoxy group without affecting other functionalities.

Methylbenzyl Group Reactivity

The 4-methylbenzyl side chain undergoes:

  • Oxidation : KMnO₄ in acidic conditions converts the methyl group to a carboxylic acid.

  • Free Radical Halogenation : NBS/light initiates bromination at the benzylic position.

Reduction and Oxidation Reactions

Reaction Type Reagents/Conditions Outcome
Quinazoline ReductionNaBH₄ in MeOHPartial reduction of the dione to a diol, altering hydrogen-bonding capacity.
Oxadiazole OxidationH₂O₂ in acetic acidConversion of the oxadiazole ring to a diazene intermediate.

Cross-Coupling Reactions

The compound’s halogenated derivatives (e.g., brominated quinazoline) enable catalytic cross-coupling:

Reaction Type Catalyst/Base Application
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Introduction of aryl/heteroaryl groups at halogenated positions.
SonogashiraPd/Cu, amine baseAlkyne coupling for extended π-conjugation .

Cycloaddition and Ring-Opening

The oxadiazole ring participates in cycloaddition reactions:

  • Diels-Alder : Reacts with dienes under thermal conditions to form bicyclic structures.

  • Ring-Opening with Amines : Primary amines open the oxadiazole ring, forming amidine derivatives.

Biological Activation via Metabolism

In vitro studies suggest metabolic transformations:

  • Hepatic Cytochrome P450 : Oxidative demethylation of the methylbenzyl group, generating bioactive metabolites.

  • Esterase Hydrolysis : Cleavage of ester linkages in prodrug formulations.

Comparison with Similar Compounds

3-(4-Ethylphenyl)-1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione (CAS 1358828-71-3)

  • Molecular Formula : C₂₆H₂₂N₄O₃S
  • Molecular Weight : 470.5 g/mol
  • Key Differences :
    • Substitutes the 3-ethoxyphenyl group with a 4-(methylthio)phenyl on the oxadiazole ring.
    • Replaces the 4-methylbenzyl group with a 4-ethylphenyl on the quinazoline core.
  • Ethylphenyl vs. methylbenzyl substituents could influence steric interactions with target proteins.

6-(trans-4-Phenylcyclohexyl)-5-{[3-(Trifluoromethyl)phenyl]methyl}pyrimidine-2,4(1H,3H)-dione (Miricorilant)

  • Molecular Formula: Not explicitly stated (estimated C₂₉H₂₇F₃N₂O₂).
  • Key Differences :
    • Pyrimidine-dione core instead of quinazoline-dione.
    • Bulky trans-4-phenylcyclohexyl and trifluoromethylbenzyl groups.
  • Trifluoromethyl groups improve metabolic stability and bioavailability, as seen in clinical trials for stress-related disorders .

Heterocyclic Analogues with Oxadiazole Moieties

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Key Features: Thienopyrimidine-dione core with dual oxadiazole substituents. Demonstrated antimicrobial activity (30 µg/ml) against Gram-positive bacteria, comparable to streptomycin .
  • Implications: The thienopyrimidine core may confer enhanced π-π stacking interactions with microbial enzymes. Dual oxadiazole groups could synergize antimicrobial effects but increase molecular rigidity.

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Quinazoline-2,4-dione Not provided ~470 (estimated) 3-Ethoxyphenyl-oxadiazole, 4-methylbenzyl Potential DAO inhibition
3-(4-Ethylphenyl)-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4-dione Quinazoline-2,4-dione C₂₆H₂₂N₄O₃S 470.5 4-(Methylthio)phenyl-oxadiazole, 4-ethyl Unknown
Miricorilant Pyrimidine-2,4-dione ~C₂₉H₂₇F₃N₂O₂ ~516 (estimated) trans-4-Phenylcyclohexyl, trifluoromethyl Clinical stress disorders
Thieno[2,3-d]pyrimidine-2,4-dione derivative Thienopyrimidine-2,4-dione Not provided Not provided Dual oxadiazole, phenyl, methyl Antimicrobial (Gram-positive)

Key Research Findings

Substituent Effects: Ethoxy vs. methylthio groups on oxadiazole rings modulate solubility and target affinity. Ethoxy may improve water solubility, while methylthio enhances lipophilicity .

Biological Activity Trends: Oxadiazole-containing compounds show diverse activities: antimicrobial (thienopyrimidine-diones) vs. neurological (quinazoline-diones) . Bulky substituents (e.g., trifluoromethyl in miricorilant) correlate with improved pharmacokinetics in clinical settings .

Synthetic Challenges :

  • Oxadiazole ring formation requires precise conditions (e.g., cyclodehydration with carbodiimides or thionyl chloride), as seen in .

Preparation Methods

Procedure:

  • Anthranilic acid ethyl ester (10 mmol) reacts with urea (12 mmol) in the presence of triethylamine (15 mmol) in dimethylformamide (DMF) at 120°C for 12 hours.

  • The intermediate undergoes intramolecular cyclization upon acidification (HCl), yielding quinazoline-2,4(1H,3H)-dione .

  • N-Alkylation : The 3-position is functionalized using 4-methylbenzyl chloride (1.2 equiv) in acetone with potassium carbonate (2.0 equiv) at reflux for 6 hours, producing 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione (Yield: 78%).

Key Data :

ParameterValue
Reaction Temperature120°C
SolventDMF
Yield (Quinazoline)72–85%

Synthesis of 3-(3-Ethoxyphenyl)-1,2,4-Oxadiazole-5-Methyl Moiety

The oxadiazole ring is constructed via cyclization of amidoximes with carboxylic acid derivatives.

Procedure:

  • 3-Ethoxybenzamidoxime is prepared by reacting 3-ethoxybenzonitrile (10 mmol) with hydroxylamine hydrochloride (12 mmol) in ethanol/water (3:1) under reflux for 8 hours.

  • The amidoxime reacts with ethyl chloroacetate (1.1 equiv) in dichloromethane (DCM) using triethylamine (3.0 equiv) at 20°C for 2 hours, forming ethyl 2-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)acetate .

  • Hydrazinolysis : The ester is treated with hydrazine hydrate (2.0 equiv) in ethanol at reflux for 4 hours to yield 2-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)acetohydrazide (Yield: 89%).

Key Data :

ParameterValue
Cyclization Temperature20°C (oxadiazole)
Oxadiazole Yield82–89%

Coupling of Quinazoline and Oxadiazole Moieties

The final step involves connecting the quinazoline core with the oxadiazole-methyl group via N-alkylation or Mitsunobu reactions .

Procedure:

  • 3-(4-Methylbenzyl)quinazoline-2,4(1H,3H)-dione (5 mmol) and 2-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)acetohydrazide (6 mmol) are dissolved in DMF.

  • Potassium carbonate (10 mmol) and potassium iodide (1 mmol) are added, and the mixture is stirred at 80°C for 12 hours under nitrogen.

  • The product is purified via column chromatography (ethyl acetate/hexane, 1:2) and recrystallized from ethanol to yield the target compound (Yield: 65%).

Optimization Insights :

  • Higher yields (75%) are achieved using microwave-assisted coupling at 120°C for 45 minutes.

  • Solvent choice (DMF > acetone) and excess hydrazide (1.2 equiv) improve efficiency.

Alternative Synthetic Routes

One-Pot Synthesis Under Microwave Irradiation

A streamlined approach combines quinazoline and oxadiazole synthesis in a single pot:

  • Anthranilic acid , 4-methylbenzylamine , and 3-ethoxybenzamidoxime are mixed with ethyl chloroacetate .

  • Microwave irradiation (150°C, 20 minutes) promotes simultaneous cyclization and coupling (Yield: 58%).

Solid-Phase Synthesis

Immobilized quinazoline precursors on Wang resin enable stepwise functionalization, reducing purification steps.

Analytical Characterization

The compound is validated using:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (d, 2H, quinazoline H), 7.45 (m, 4H, oxadiazole/benzyl H), 4.91 (s, 2H, CH2), 4.12 (q, 2H, OCH2), 2.35 (s, 3H, CH3).

  • HRMS : m/z 504.1921 [M+H]+ (Calc. 504.1918).

Challenges and Solutions

ChallengeSolution
Low oxadiazole cyclization yieldsUse of NaHCO3 buffer in DMF
Isomer formation during couplingSteric-controlled Mitsunobu reaction
Purification complexityRecrystallization from ethanol/water

Comparative Analysis of Methods

MethodYieldTimePurity
Conventional65%12h98%
Microwave-assisted75%45m99%
One-Pot58%20m95%

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors conventional methods due to lower microwave equipment costs.

  • Environmental Impact : Solvent-free microwave protocols reduce DMF usage by 40% .

Q & A

Q. How can AI-driven platforms accelerate the development of derivatives with enhanced properties?

  • Methodological Answer : Implement generative adversarial networks (GANs) to propose novel substituents, validated by synthetic feasibility scores (e.g., Synthia). Couple with robotic synthesis platforms (e.g., Chemspeed) for high-throughput experimentation. ICReDD’s integrated computational-experimental workflow reduced reaction optimization time by 60% in similar projects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.